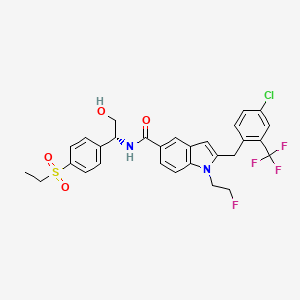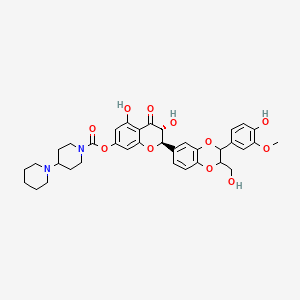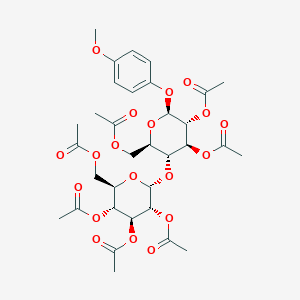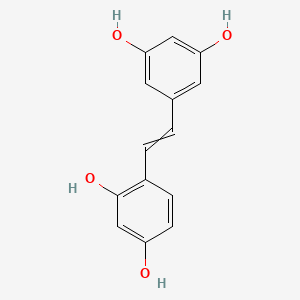![molecular formula C45H47ClN10O3 B12427761 3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1’-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a spirocyclic structure, a triazolo-benzodiazepine core, and a piperidine-dione moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic structure, the triazolo-benzodiazepine core, and the piperidine-dione moiety. Each step would require specific reagents and conditions, such as:
- Formation of the spirocyclic structure: This may involve cyclization reactions using appropriate starting materials and catalysts.
- Synthesis of the triazolo-benzodiazepine core: This could involve the condensation of a benzodiazepine derivative with a triazole precursor under acidic or basic conditions.
- Assembly of the piperidine-dione moiety: This step might require the use of protecting groups and selective deprotection to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
- Scaling up the reactions to industrial scale.
- Implementing efficient purification techniques such as chromatography or crystallization.
- Ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the piperidine-dione moiety might yield a diketone product, while reduction of the triazolo-benzodiazepine core could result in a dihydro derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. Potential mechanisms include:
Binding to specific receptors: The compound may interact with receptors in the body, modulating their activity.
Inhibition of enzymes: The compound could inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Compounds with a similar core structure, used as anxiolytics and sedatives.
Triazoles: Compounds with a triazole ring, used in antifungal and antiviral agents.
Piperidines: Compounds with a piperidine ring, used in various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and structural motifs, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C45H47ClN10O3 |
|---|---|
Molecular Weight |
811.4 g/mol |
IUPAC Name |
3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H47ClN10O3/c1-28-51-52-44-45(18-19-45)50-41(29-9-12-32(46)13-10-29)35-23-30(11-14-38(35)56(28)44)31-24-47-54(25-31)21-5-3-2-4-20-53-22-17-33(26-53)48-37-8-6-7-34-36(37)27-55(43(34)59)39-15-16-40(57)49-42(39)58/h6-14,23-25,33,39,48H,2-5,15-22,26-27H2,1H3,(H,49,57,58)/t33-,39?/m1/s1 |
InChI Key |
AOFJYHDZKOTTPE-LXJLEQQOSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN5CC[C@H](C5)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C(=NC29CC9)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN5CCC(C5)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C(=NC29CC9)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)

![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)
